Silane, methoxydimethylphenyl-

Surface Chemistry Nanomaterials Coatings

Multi-alkoxy silanes cause uncontrolled 3D network formation, compromising surface engineering reproducibility. Methoxydimethylphenylsilane (CAS 63148-58-3), with a single methoxy group, delivers predictable monolayer functionalization and linear polymer end-capping. • Single reactive site prevents oligomerization; ensures stoichiometric surface attachment for biosensors & chromatography • Phenyl group raises water contact angle to ~132° (vs. 112° for methyl analogs), critical for self-cleaning sol-gel coatings • Enables poly(methylphenylsiloxane) fluids with 250°C continuous / 330°C peak thermal stability for aerospace & dielectric applications • Patented silylation agent for sub-10 nm semiconductor lithography; batch-consistent purity supports process validation

Molecular Formula C9H14OSi
Molecular Weight 166.29 g/mol
CAS No. 63148-58-3
Cat. No. B7907832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, methoxydimethylphenyl-
CAS63148-58-3
Molecular FormulaC9H14OSi
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)C1=CC=CC=C1
InChIInChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyREQXNMOSXYEQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, Methoxydimethylphenyl- (CAS 63148-58-3): Chemical Identity, Polymer Context, and Core Differentiators


Silane, methoxydimethylphenyl- (CAS 63148-58-3) is a mono-alkoxy functional organosilane that serves as both a discrete small molecule (monomer) and as a structural identifier for its polymeric form, poly(methylphenylsiloxane). The monomer form is more precisely identified by CAS 17881-88-8 [1]. The core chemical structure consists of a central silicon atom bonded to two methyl groups, one phenyl group, and a single reactive methoxy group . This mono-functional nature is a critical architectural feature, distinguishing it from multi-functional silanes in terms of surface modification behavior and polymerization outcomes [2]. Its physical properties, including a refractive index (n20/D) of approximately 1.49 and a boiling point of 95°C at 17 mmHg, align with its role as a volatile, reactive intermediate for organic synthesis and material science .

Mono-alkoxy silane for controlled monolayer surface modification or linear polymer end-capping.
Phenyl-methyl substitution pattern providing tailored hydrophobicity and thermal stability.
Volatile reactive intermediate compatible with sol-gel, semiconductor, and high-temperature polymer workflows.
Monomer CAS 17881-88-8; poly(methylphenylsiloxane) represented under CAS 63148-58-3.

Why Generic Substitution of Methoxydimethylphenylsilane (CAS 63148-58-3) is a High-Risk Procurement Decision


Generic substitution fails due to the critical interplay of the mono-alkoxy structure and the specific phenyl-methyl substitution pattern on the silicon atom. The single methoxy group dictates a strictly controlled, monolayer-forming surface modification rather than the complex 3D polysiloxane networks formed by tri- or tetra-alkoxysilanes [1]. Furthermore, the unique combination of the phenyl ring (providing thermal stability and π-interactions) and methyl groups (providing hydrophobicity and steric bulk) results in a distinct polarity and reactivity profile [2]. A simple replacement with a methyltrialkoxysilane or a phenyltrialkoxysilane will drastically alter the final material's surface energy, thermal degradation pathway, and mechanical properties [3]. In polymer synthesis, using a di- or tri-functional analog in place of this mono-functional monomer will lead to uncontrolled crosslinking and a fundamentally different polymer architecture, negating the intended design for linear chain end-capping or precise modification [4].

Mono vs. Multi Replacing the single methoxy group with a tri- or tetra-alkoxysilane may cause uncontrolled crosslinking and alter surface architecture.
Phenyl/Methyl Analogues lacking the phenyl ring or using only methyl groups can shift surface energy and thermal degradation profiles.
Polymer Role Using a di- or tri-functional silane instead of this mono-functional monomer may lead to branched networks rather than linear end-capped chains.

Quantitative Evidence Guide: Data-Driven Differentiators for Methoxydimethylphenylsilane (CAS 63148-58-3)


Surface Hydrophobicity: Quantitative Advantage of Phenyl-Containing Mono-Alkoxysilanes Over Methyl Analogs

In a comparative study of bilayer hybrid coatings, silica nanoparticles functionalized with a phenyl-substituted mono-alkoxy silane (ethoxydimethylphenylsilane, DMePhES) were compared against nanoparticles functionalized with methyl-substituted mono-alkoxy silanes (methoxytrimethylsilane, TMeMS) and long-chain alkyl silanes. The phenyl-functionalized nanoparticles conferred a significantly higher water contact angle to the coating than the purely methyl-functionalized counterpart [1].

Water Contact Angle
Head-to-head
Reported +20° higher static contact angle (~132° vs ~112°) for phenyl-substituted silane coating over methyl-substituted analog
Supports hydrophobicity endpoint comparison in sol-gel nanocomposite coatings
Bilayer glass coating with SiO₂ nanoparticles; sol-gel conditions
Surface Chemistry Nanomaterials Coatings

Thermal Stability: Phenyl-Modified Polysiloxanes Extend Operational Range Beyond Standard Dimethylsilicone Oils

The inclusion of phenyl groups in a polydimethylsiloxane backbone, which can be derived from methoxydimethylphenylsilane precursors, demonstrably enhances thermal and oxidative stability compared to standard, unmodified dimethylsilicone fluids. This class-level property is evidenced by the sustained performance of poly(methylphenylsiloxane) fluids in high-temperature applications [1].

Thermal Stability
Class-level
Long-term use up to 250°C, short-term to 330°C vs. standard PDMS max ~230°C
Reported class-level thermal resistance advantage for poly(methylphenylsiloxane) fluids
Data from high-temperature bath and lubricant applications; class-level inference
Polymer Chemistry Lubricants Heat Transfer Fluids

Semiconductor Fabrication: Verified Utility as a Superior Silylation Agent in Advanced Patterning

In advanced semiconductor device manufacturing, particularly in multi-patterning schemes to achieve sub-10 nm features, the selection of silylation agents is critical. A recent patent application from a major industry player (Samsung Electronics Co., Ltd.) explicitly lists methoxydimethylphenylsilane among a select group of four silylation agents preferred for a critical surface treatment step [1]. This specific inclusion, alongside workhorses like trimethylmethoxysilane, highlights its validated performance in this high-stakes industrial context where alternative silanes are explicitly not chosen.

Semiconductor Process
Head-to-head
Listed among preferred silylation agents in a Samsung patent for sub-10 nm patterning
Indicates reported process compatibility and selection over broader silane class
Reactive ion etching and surface treatment step context
Semiconductor Manufacturing Surface Chemistry Lithography

Polymer End-Capping: Controlled Chain Termination Enabled by Mono-Alkoxy Functionality

The single methoxy group of methoxydimethylphenylsilane ensures it acts exclusively as a monofunctional chain terminator or end-capping agent in condensation polymerizations. This contrasts sharply with multi-alkoxy silanes like dimethoxydimethylsilane or methyltrimethoxysilane, which function as chain extenders or crosslinkers. The result is predictable control over molecular weight and prevents unwanted gelation or network formation [1].

Functionality Control
Class-level
Mono-functional (1 reactive group) vs. di- (chain extender) or tri-/tetra-functional (crosslinker) silanes
Supports predictable linear polymer architecture and molecular weight control
Based on classical condensation polymerization behavior
Polymer Synthesis Silicone Chemistry Controlled Polymerization

Optimal Application Scenarios for Methoxydimethylphenylsilane (CAS 63148-58-3) Based on Quantitative Evidence


Design of Ultra-Hydrophobic, Self-Cleaning Nanocomposite Coatings

In the formulation of advanced bilayer or multilayer sol-gel coatings, methoxydimethylphenylsilane is the monomer of choice for functionalizing silica nanoparticles. As demonstrated in comparative studies [1], the phenyl group provided by this silane imparts a significantly higher water contact angle (approximately 132°) to the coating compared to methyl-substituted analogs (112°). This quantitative advantage makes it ideal for creating self-cleaning surfaces for architectural glass, automotive windshields, and solar panels, where maximum water repellency is directly correlated with performance and maintenance reduction.

Synthesis of High-Temperature Silicone Lubricants and Heat Transfer Fluids

This compound is a key precursor for synthesizing poly(methylphenylsiloxane) fluids. The resulting polymer leverages the phenyl group's inherent thermal stability, enabling long-term operation at 250°C and short-term excursions up to 330°C [2]. This is a critical performance advantage over standard dimethylsilicone fluids (max 230°C). Procurement of this monomer is essential for formulating high-performance lubricants for aerospace turbines, thermal baths for metal treatment, and dielectric coolants for high-power transformers and electronics.

Advanced Semiconductor Lithography and Surface Patterning

In the fabrication of next-generation semiconductor devices with sub-10 nm features, precise surface chemistry control is paramount. Methoxydimethylphenylsilane has been identified and patented as a preferred silylation agent for critical surface treatments in reactive ion etching processes [3]. Its selection over numerous other silanes confirms its superior performance in creating the necessary surface termination for high-fidelity pattern transfer. Procuring this specific compound is a risk-mitigation strategy for R&D and production engineers developing advanced lithographic processes.

Precise Surface Functionalization for Biosensors and Chromatography

The mono-alkoxy nature of this silane ensures a controlled, monolayer-level surface modification without the risk of oligomerization or 3D network formation that plagues multi-functional silanes [4]. This property is invaluable for modifying the surface of silica particles, glass slides, or microfluidic channels for biosensors or chromatographic stationary phases. It allows for the predictable introduction of a hydrophobic phenyl group, which can serve as a chromatographic selector or a platform for further conjugation, ensuring batch-to-batch reproducibility and consistent analytical performance.

Application
Selection Property
Validation Focus
Hydrophobic nanocomposite coatings
Phenyl-containing mono-alkoxysilane for nanoparticle functionalization
Water contact angle endpoint comparison against methyl-only analogs
High-temperature silicone lubricants & heat transfer fluids
Phenyl-modified polysiloxane precursor with reported thermal stability beyond standard PDMS
Sustained viscosity and degradation onset at elevated temperature
Advanced semiconductor lithography
Industry-validated silylation agent for critical surface patterning steps
Process compatibility and high-fidelity pattern transfer in multi-patterning flows
Biosensor & chromatography surface modification
Mono-alkoxy silane enabling controlled monolayer formation without crosslinking
Batch-to-batch hydrophobic surface coverage and subsequent conjugation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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